molecular formula C5H6N4O2 B11797757 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11797757
M. Wt: 154.13 g/mol
InChI Key: VLPWREAYZVHKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound that features both oxazoline and oxadiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-hydroxy amides with fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, which can then be further reacted to form the desired oxadiazole ring . The reaction conditions often include room temperature for the initial cyclization and elevated temperatures for subsequent steps.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable versions of the laboratory synthesis methods. This could include continuous flow processes to ensure consistent quality and yield, as well as the use of heterogeneous catalysts to facilitate the reactions .

Mechanism of Action

The mechanism by which 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects depends on its specific application:

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-oxazol-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C5H6N4O2/c6-4-3(8-11-9-4)5-7-1-2-10-5/h1-2H2,(H2,6,9)

InChI Key

VLPWREAYZVHKFS-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=NON=C2N

Origin of Product

United States

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